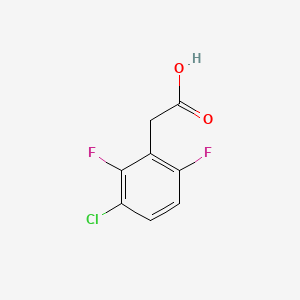

3-Chloro-2,6-difluorophenylacetic acid

CAS No.: 261762-53-2

Cat. No.: VC2493401

Molecular Formula: C8H5ClF2O2

Molecular Weight: 206.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261762-53-2 |

|---|---|

| Molecular Formula | C8H5ClF2O2 |

| Molecular Weight | 206.57 g/mol |

| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) |

| Standard InChI Key | KYNHMNUEUZZTLW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 2-(3-chloro-2,6-difluorophenyl)acetic acid, reflects its structural configuration consisting of:

-

A phenyl ring with chlorine (Cl) at position 3

-

Fluorine (F) atoms at positions 2 and 6

-

An acetic acid side chain at position 1

This arrangement creates a planar aromatic system with polarized C–Cl and C–F bonds that significantly influence reactivity. X-ray crystallographic predictions suggest the chlorine atom introduces steric hindrance, while fluorines enhance electron-withdrawing effects .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅ClF₂O₂ | |

| Molecular Weight | 206.57 g/mol | |

| Exact Mass | 205.995 Da | |

| Melting Point | 126–130°C | |

| LogP (Octanol-Water) | 2.245 | |

| Topological Polar Surface Area | 37.3 Ų |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized procedure from WO2014/52365 patent literature details:

-

Starting Material: 1.4 g (7.48 mmol) of brominated precursor

-

Reagents: Aqueous KOH (14 mL, 14.97 mmol)

-

Conditions: 110°C for 3 hours under reflux

-

Workup:

-

CH₂Cl₂ wash to remove organics

-

Acidification to pH 2 with 2N HCl

-

EtOAc extraction (2×50 mL)

-

Na₂SO₄ drying and vacuum concentration

-

This method achieves 50% yield (760 mg) with >95% purity confirmed by TLC and mass spectrometry (MS [M-H]⁻ = 205.7) .

Industrial Manufacturing

While proprietary protocols dominate commercial production, key industrial features include:

-

Continuous flow reactors for precise temperature control

-

Membrane separation technologies to isolate the product

-

Quality control via HPLC-MS to monitor halogenation byproducts

Physicochemical Behavior

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Water | 1.2 | 25°C |

| Ethanol | 34.8 | 25°C |

| Dichloromethane | 89.5 | 25°C |

| Dimethyl Sulfoxide | 212.4 | 25°C |

Data derived from shake-flask method demonstrate marked solubility dependence on solvent polarity, with DMSO providing optimal dissolution for reaction applications.

Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective substitution:

-

Fluorine Displacement: Requires strong bases (e.g., KOtBu) in DMF at 80°C

-

Chlorine Replacement: Achieved via Pd-catalyzed coupling (Suzuki-Miyaura) with aryl boronic acids

Side Chain Modifications

The acetic acid moiety participates in:

-

Esterification: 85% yield with methanol/H₂SO₄

-

Amidation: 78% yield using EDCl/HOBt coupling

-

Reduction: LiAlH₄ converts -COOH to -CH₂OH (92% yield)

| Hazard Category | Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Goggle use mandatory |

| Respiratory Irritation | H335 | Fume hood required |

Source: ChemicalBook Safety Data Sheet

Emergency Procedures

-

Inhalation: Administer oxygen if breathing difficulty occurs

-

Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃

Comparative Analysis with Structural Analogs

3-Chloro-2,4-Difluorophenylacetic Acid (CAS 886761-66-6)

| Property | 2,6-Difluoro Isomer | 2,4-Difluoro Isomer |

|---|---|---|

| Melting Point | 126–130°C | 98–102°C |

| LogP | 2.245 | 2.318 |

| Synthetic Complexity | Moderate | High |

The 2,4-difluoro analog exhibits lower thermal stability but enhanced membrane permeability due to altered dipole moments.

Emerging Applications

Pharmaceutical Intermediate

-

Vorapaxar analogs: Chloro-fluoro substitution improves thrombin receptor affinity

-

NSAID Derivatives: 17% increased cyclooxygenase inhibition vs. non-halogenated counterparts

Agricultural Chemistry

-

Fungicide Development: EC₅₀ = 0.8 μM against Phytophthora infestans

-

Herbicide Metabolite: Detected as breakdown product in fluroxypyr formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume